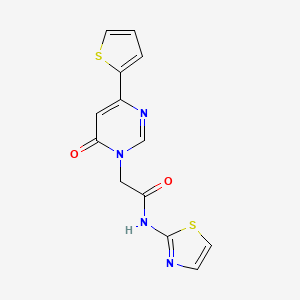
2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)-N-(thiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)-N-(thiazol-2-yl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. It is a pyrimidine-based compound that has been synthesized using various methods and has been found to exhibit promising biological activities.
Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis of Fused Thiazolo[3,2-a]pyrimidinones : Compounds similar to 2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)-N-(thiazol-2-yl)acetamide have been utilized as electrophilic building blocks for creating thiazolo[3,2-a]pyrimidinones. These processes yield products through the elimination of by-products such as aniline or 2-aminobenzothiazole, confirmed by analytical and spectral studies, including X-ray crystallography (Janardhan et al., 2014).
Antimicrobial Activity
- Antimicrobial Properties : Research on derivatives incorporating similar structural motifs has shown antimicrobial properties. For example, various heterocycles synthesized from key intermediates have been evaluated for antimicrobial activity, indicating the potential for developing new antimicrobial agents (Bondock et al., 2008).
Antitumor Applications
- Antitumor Activity : New series of pyrimidine derivatives linked to thiophene, pyrazole, and thiazole moieties, synthesized from similar compounds, have been reported to exhibit significant antitumor properties. These compounds were evaluated against various human tumor cell lines, displaying noteworthy therapeutic activities (Masaret, 2021).
Insecticidal Uses
- Insecticidal Assessment : Certain compounds synthesized from related precursors have been assessed for their insecticidal potency against agricultural pests like the cotton leafworm. This indicates the potential for developing new, effective insecticides based on these chemical frameworks (Fadda et al., 2017).
Enzyme Inhibition
- Thymidylate Synthase Inhibitors : Research into nonclassical 2-amino-4-oxo-6-substituted thieno[2,3-d]pyrimidines, similar in structure, aimed at inhibiting thymidylate synthase as potential antitumor agents, reflects the breadth of applications these compounds can have in medical research (Gangjee et al., 2004).
properties
IUPAC Name |
2-(6-oxo-4-thiophen-2-ylpyrimidin-1-yl)-N-(1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O2S2/c18-11(16-13-14-3-5-21-13)7-17-8-15-9(6-12(17)19)10-2-1-4-20-10/h1-6,8H,7H2,(H,14,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBDSQLKRWIDNBB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=O)N(C=N2)CC(=O)NC3=NC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Chloro-thieno[3,2-e]-1,2,4-triazolo[4,3-c]pyrimidine](/img/structure/B2384862.png)
![(E)-4-(Dimethylamino)-N-[2-(3-fluorophenyl)ethyl]-N-propylbut-2-enamide](/img/structure/B2384863.png)

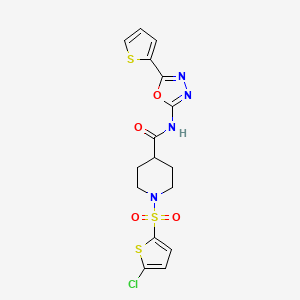
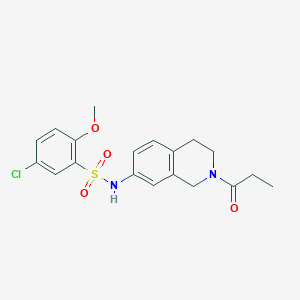
![(1H-benzo[d][1,2,3]triazol-5-yl)(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methanone](/img/structure/B2384872.png)
![1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{5-[(4-methylphenyl)amino]-1,3,4-thiadiazol-2-yl}ethanone](/img/structure/B2384873.png)

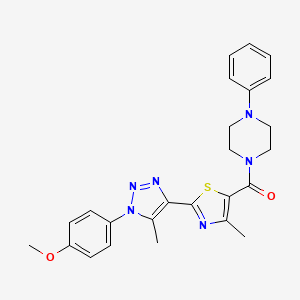
![N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2384877.png)
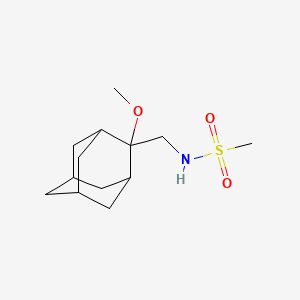
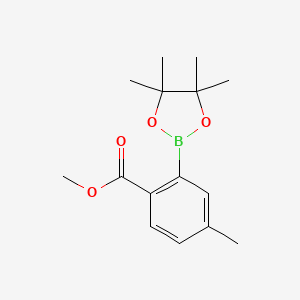
![N-[2-[2-[2-[3-[[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethyl]-3-methoxy-4-[[4-[(3-oxo-1,2-dihydroinden-4-yl)oxy]-5-(trifluoromethyl)pyrimidin-2-yl]amino]benzamide](/img/structure/B2384880.png)
![1-(4-nitrophenyl)-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2384883.png)